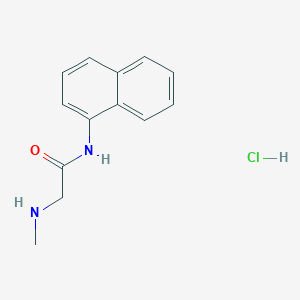

2-(methylamino)-N-1-naphthylacetamide hydrochloride

Description

Chemical Identity: 2-(Methylamino)-N-1-naphthylacetamide hydrochloride (CAS: 1049776-77-3) is a hydrochloride salt of an acetamide derivative featuring a methylamino group and a 1-naphthyl substituent. Its molecular formula is C₁₃H₁₅ClN₂O, with a molecular weight of 250.73 g/mol .

Properties

IUPAC Name |

2-(methylamino)-N-naphthalen-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-14-9-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12;/h2-8,14H,9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQBWWVWTAKHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC2=CC=CC=C21.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-1-naphthylacetamide hydrochloride typically involves the following steps:

Naphthalene Derivative Preparation: The starting material, 1-naphthylamine, is reacted with acetic anhydride to form N-1-naphthylacetamide.

Methylation: The N-1-naphthylacetamide is then methylated using methylamine in the presence of a suitable catalyst to yield 2-(methylamino)-N-1-naphthylacetamide.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-1-naphthylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Introduction to 2-(methylamino)-N-1-naphthylacetamide Hydrochloride

This compound is a compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including pharmacology, agriculture, and chemical synthesis. The compound's unique structure and properties contribute to its versatility in these areas.

Pharmacological Applications

The compound has been studied for its potential pharmacological effects, particularly in the field of neuropharmacology. Research indicates that derivatives of naphthylacetamides can exhibit activity against various neurological disorders due to their ability to interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of naphthylacetamides. The findings suggested that these compounds could inhibit oxidative stress and reduce neuronal apoptosis, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

Agricultural Applications

In agriculture, this compound has been investigated for its role as a pesticide or herbicide. Its chemical structure allows it to interact effectively with biological targets in pests.

Case Study: Insecticidal Activity

Research conducted by agricultural scientists demonstrated that naphthylacetamides exhibited insecticidal properties against specific pest species. The study highlighted the compound's effectiveness in disrupting the nervous system of target insects, leading to mortality .

Chemical Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the production of other complex organic molecules. Its reactivity makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Synthesis Example

In a detailed synthesis pathway outlined in Organic Letters, researchers utilized this compound as a precursor to develop novel anti-cancer agents, showcasing its utility in drug design .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues with Naphthyl Groups

(a) N-(2-Aminoethyl)-2-(Naphthalen-1-yl)acetamide Hydrochloride

- Formula : C₁₄H₁₆N₂O·HCl (MW: ~280.78 g/mol) .

- Used as an impurity reference standard in pharmaceuticals (e.g., naphazoline), contrasting with the target compound’s simpler structure .

(b) N-1-Naphthylethylenediamine Dihydrochloride

Functional Analogues in Agrochemical Chemistry

(a) Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)acetamide)

- Use : Herbicide targeting weed growth .

- Comparison: The chloroacetamide moiety in alachlor confers reactivity toward nucleophilic targets (e.g., glutathione in plants), whereas the methylamino group in the target compound may enable different biochemical interactions .

(b) Pretilachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)acetamide)

(b) Aminoethyl Chloride Hydrochlorides

- Example: 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride (CAS: 4261-68-1) .

Solubility and Stability :

- The target compound’s hydrochloride salt likely offers superior water solubility compared to neutral analogues like 1-naphthyl isocyanate ().

- Safety data for related hydrochlorides (e.g., 2-amino-N-(2-hydroxy-1,1-dimethylethyl)acetamide hydrochloride) emphasize handling precautions for respiratory and dermal irritation .

Thermal Properties :

- N-1-Naphthylethylenediamine dihydrochloride melts at 196–201°C , whereas the target compound’s melting point is unspecified but expected to be lower due to reduced ionic interactions.

Biological Activity

2-(Methylamino)-N-1-naphthylacetamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanism of action, receptor interactions, and therapeutic implications is crucial for its application in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to exhibit binding affinities for various receptors, particularly dopaminergic and serotonergic systems. The compound's structural characteristics allow it to engage in hydrophobic interactions that are significant for receptor-ligand complex formation.

Biological Activity Overview

Research indicates that this compound shows notable activity against certain biological targets:

- Dopamine Receptors : Binding assays suggest a low but significant affinity for D2 dopamine receptors, which are implicated in various neuropsychiatric disorders.

- Serotonin Receptors : The compound also demonstrates moderate binding affinity for the 5-HT1A serotonin receptor, indicating potential anxiolytic or antidepressant effects.

Case Studies and Research Findings

- Dopaminergic and Serotonergic Activity : A study evaluated several naphthyl ethyl amines, including derivatives similar to this compound. The results showed that while the compound was inactive in D1 receptor binding assays, it displayed significant binding to D2 and 5-HT1A receptors, suggesting its potential as a therapeutic agent targeting these pathways .

- Antimalarial Properties : Although primarily studied for its neuropharmacological effects, related compounds have shown antimalarial activity. For instance, a hydrazone derivative demonstrated in vitro efficacy against Plasmodium falciparum, indicating that structural analogs of naphthylacetamides may possess similar properties .

- In Vivo Studies : In vivo models have been employed to assess the therapeutic potential of compounds related to this compound. These studies often focus on the compound's safety profile and efficacy in treating conditions influenced by dopaminergic and serotonergic dysregulation.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.